molecular formula C10H13NO2 B8459212 (7-Aminochroman-2-yl)methanol

(7-Aminochroman-2-yl)methanol

Cat. No.: B8459212
M. Wt: 179.22 g/mol
InChI Key: IXWDJADQKFBZEA-UHFFFAOYSA-N
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Description

(7-Aminochroman-2-yl)methanol is a bicyclic organic compound featuring a chroman backbone (a benzene ring fused with a dihydro-pyran ring) substituted with an amino (-NH₂) group at the 7-position and a hydroxymethyl (-CH₂OH) group at the 2-position (Figure 1). The amino and hydroxymethyl groups confer unique polarity and reactivity, making this compound a candidate for drug synthesis and catalysis.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(7-amino-3,4-dihydro-2H-chromen-2-yl)methanol

InChI

InChI=1S/C10H13NO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9,12H,2,4,6,11H2

InChI Key

IXWDJADQKFBZEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)N)OC1CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. (7-Chloro-3-methyl-1H-indol-2-yl)methanol
  • Structure : Features an indole core (benzene fused with pyrrole) substituted with a chloro (-Cl) group at the 7-position, a methyl (-CH₃) group at the 3-position, and a hydroxymethyl (-CH₂OH) group at the 2-position .
  • Key Differences: Ring System: Indole (N-containing heterocycle) vs. chroman (O-containing heterocycle). Substituents: Chloro vs. amino groups at the 7-position.
  • The indole core may enhance π-π stacking interactions in biological systems compared to chroman .
b. 2-(Trifluoromethyl)naphthalene-7-methanol
  • Structure : Naphthalene backbone with a trifluoromethyl (-CF₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 7-position .
  • Key Differences :
    • Aromatic System : Naphthalene (two fused benzene rings) vs. chroman (benzene + oxygenated ring).
    • Substituents : Electron-withdrawing -CF₃ vs. electron-donating -NH₂.
c. 1-Pentanol (Amyl Alcohol) and Methyl Amyl Alcohol
  • Structure: Straight-chain (1-pentanol) and branched (methyl amyl alcohol) aliphatic alcohols .
  • Key Differences :
    • Backbone : Aliphatic vs. aromatic/heterocyclic.
    • Functionality : Primary/secondary alcohols vs. hydroxymethyl-substituted aromatic systems.
  • Hazard Profiles: Aliphatic alcohols like 1-pentanol exhibit higher flammability (ERG Guide #129, DOT Class 3) compared to aromatic alcohols, which are less volatile. Methyl amyl alcohol is used as a solvent for resins and waxes , whereas (7-Aminochroman-2-yl)methanol’s applications are likely more specialized due to its complex structure.

Physicochemical and Functional Comparisons

Compound Backbone Key Substituents Polarity Applications
This compound Chroman -NH₂ (7), -CH₂OH (2) High Drug synthesis, catalysis
(7-Chloro-3-methyl-1H-indol-2-yl)methanol Indole -Cl (7), -CH₃ (3), -CH₂OH (2) Moderate Pharmaceuticals
2-(Trifluoromethyl)naphthalene-7-methanol Naphthalene -CF₃ (2), -CH₂OH (7) Low Material science
1-Pentanol Aliphatic -CH₂CH₂CH₂CH₂CH₂OH Moderate Solvent, fuels

Stability and Reactivity Insights

  • Methanol as a Stabilizer: Methanol-based preservation methods demonstrate stability for aromatic alcohols, with recovery rates >70% after 82 days in controlled conditions . This suggests this compound could exhibit similar stability if stored in methanol.
  • Amino Group Reactivity: The 7-amino group in chroman derivatives may participate in hydrogen bonding or Schiff base formation, distinguishing it from halogenated or alkylated analogues .

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